1,4-Dioxaspiro[4.11]hexadecane-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[4.11]hexadecane-7-carbaldehyde is an organic compound with the molecular formula C15H26O3. It is characterized by a spirocyclic structure containing a dioxane ring fused to a hexadecane chain with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.11]hexadecane-7-carbaldehyde typically involves the formation of the spirocyclic dioxane ring followed by the introduction of the aldehyde group. One common method includes the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxane ring. Subsequent oxidation of the resulting alcohol can yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.11]hexadecane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dioxaspiro[4.11]hexadecane-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.11]hexadecane-7-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The spirocyclic structure may also influence its interaction with enzymes and receptors, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
- 1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde
- 1,4-Dioxaspiro[4.11]hexadecane
Uniqueness
1,4-Dioxaspiro[4
Properties
CAS No. |
61576-03-2 |
---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.11]hexadecane-7-carbaldehyde |
InChI |
InChI=1S/C15H26O3/c16-13-14-8-6-4-2-1-3-5-7-9-15(12-14)17-10-11-18-15/h13-14H,1-12H2 |
InChI Key |
QAURXLFZCIBWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CC2(CCCC1)OCCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.